3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide
Description
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2.BrH/c1-25-16-10-11-17(18(21)13-16)20(24)14-22(15-7-3-2-4-8-15)19-9-5-6-12-23(19)20;/h2-4,7-8,10-11,13,24H,5-6,9,12,14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOUSKGOGJOORB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4)O)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations:
The seven-membered ring in the target and ’s compound increases conformational flexibility compared to rigid carbazoles .
Substituent Positioning :
- The 2-fluoro-4-methoxyphenyl group in the target compound may enhance meta/para-directed binding interactions compared to 4-fluorophenyl () or 2’-fluoro-5'-methoxyphenyl () .
- Methoxy groups in all analogs improve solubility but reduce metabolic stability .
Synthetic Routes :
- Pyrazole derivatives () utilize Cs₂CO₃ in DMF for nucleophilic substitution, whereas imidazo-heterocycles () often employ Pd-catalyzed cross-coupling for aryl group introduction .
Pharmacological Implications (Inferred from Structural Trends)
- Fluorine Effects : Fluorine at position 2 (target) vs. 4 () may influence target selectivity due to steric and electronic differences .
- Hydroxy Group : The 3-hydroxy moiety in the target compound and ’s analog could facilitate hydrogen bonding with biological targets, enhancing affinity .
- Bromide Counterion : Unlike neutral carbazoles (), the ionic nature of the target compound and ’s derivative improves aqueous solubility, critical for drug delivery .
Biological Activity
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The compound is characterized by the following molecular attributes:
- Molecular Formula : C20H22FN2O2Br
- Molecular Weight : 435.337 g/mol
- IUPAC Name : 3-(2-fluoro-4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol; bromide
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[1,2-a]pyridine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : The fluorine and methoxy groups are introduced via electrophilic aromatic substitution reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets within the cell. These targets include enzymes and receptors involved in various signaling pathways. The binding of the compound to these targets can modulate their activity and influence biological responses.
Antiviral Activity
Research indicates that compounds similar to 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl may exhibit antiviral properties. For instance, nucleoside analogues have been shown to inhibit Hepatitis B Virus (HBV) polymerase effectively. The triphosphate form of related compounds demonstrated potent inhibition with IC50 values in the low nanomolar range .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes. For example:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a role in immune response modulation. Compounds that inhibit IDO can potentially enhance anti-tumor immunity by preventing tryptophan catabolism .
Case Studies and Research Findings
Q & A
Basic: What synthetic routes are reported for this compound, and how is its purity validated?
The compound is synthesized via multi-step reactions, often starting with condensation of substituted aryl aldehydes with heterocyclic precursors. For example, similar imidazo[1,2-a]pyridine derivatives are prepared by cyclization of intermediates under acidic or basic conditions, followed by bromination . Purity is validated using:
- 1H/13C NMR : To confirm structural integrity (e.g., DMSO-d₆ as solvent, δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed vs. calculated mass accuracy within ±0.0162 Da) .
- Melting point analysis : Consistency with literature values (e.g., 223–225°C for analogous compounds) .
Basic: Which spectroscopic techniques are critical for characterizing its stereochemistry and functional groups?
Key techniques include:
- IR spectroscopy : Identifies hydroxyl (-OH, ~3200–3500 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) groups .
- NMR spectroscopy :
- 1H NMR : Distinguishes diastereotopic protons in the imidazo-pyridine core (e.g., coupling constants J = 10–12 Hz for trans-hydrogen atoms) .
- 13C NMR : Assigns quaternary carbons (e.g., C-3 at ~160 ppm for oxygenated aryl groups) .
- X-ray crystallography : Resolves absolute configuration (e.g., torsion angles <5° for planar aromatic systems) .
Advanced: How can reaction yields be optimized during the synthesis of similar imidazo-pyridinium salts?
Methodological improvements include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving cyclization efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts reduce reaction time from 24h to <6h .
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for bromination) minimizes side reactions .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves regioisomers, with yields increasing from 50% to 75% .
Advanced: What mechanistic insights explain the regioselectivity of bromination in the imidazo-pyridine scaffold?
Bromination typically occurs at the electron-rich C-8 position due to:
- Electrophilic aromatic substitution : Directed by the methoxy group’s +M effect and fluorine’s -I effect .
- Steric effects : Bulkier substituents at C-2 (e.g., phenyl groups) hinder bromination at adjacent positions .
- Computational validation : DFT studies show lower activation energy (ΔG‡ = 25–30 kcal/mol) for bromination at C-8 vs. C-6 .
Advanced: How do structural modifications impact solubility and formulation for in vitro studies?
- Counterion exchange : Replacing bromide with triflate or tosylate improves aqueous solubility (e.g., >10 mg/mL in PBS) .
- Hydroxy group derivatization : Acetylation of the 3-hydroxy group enhances lipid membrane permeability (logP increases from 2.1 to 3.8) .
- Crystal engineering : Co-crystallization with cyclodextrins or PEG stabilizes amorphous forms for dissolution testing .
Advanced: What strategies resolve contradictions in reported biological activity data for analogous compounds?
- Dose-response recalibration : Use standardized assays (e.g., fixed IC₅₀ protocols) to minimize variability .
- Metabolic stability testing : Incubate with liver microsomes to identify active vs. inactive metabolites .
- Target engagement studies : SPR or ITC quantifies binding affinity (e.g., Kd = 50–100 nM for kinase inhibitors) .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with Tyr-123 in target enzymes) .
- QSAR models : Predict logD and pKa values to optimize bioavailability (R² > 0.85 for imidazo-pyridines) .
- MD simulations : Assess conformational stability of the 3-hydroxy group under physiological pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
